molecular formula C24H27N3O2 B2932775 1-allyl-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878692-49-0

1-allyl-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2932775
CAS No.: 878692-49-0
M. Wt: 389.499
InChI Key: IKVQLQFJKPHEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-allyl-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic chemical compound with a molecular formula of C24H27N3O3 and a molecular weight of 405.5 g/mol . This benzimidazole-pyrrolidinone derivative features a complex structure that incorporates an allyl group, a pyrrolidin-2-one moiety, and a benzimidazole unit linked via a propyl chain to an o-tolyloxy (ortho-cresol) ring system . Compounds within this structural class, particularly those incorporating benzimidazole cores, are frequently investigated as potential bioactive molecules and are of significant interest in medicinal chemistry for probing biological pathways. Researchers value this compound as a key intermediate in the synthesis and development of novel therapeutic agents, with particular interest in its potential as a cannabinoid receptor 1 (CB1) activity modulator, based on the activity profiles of structurally related molecules . Its precise mechanism of action is dependent on the specific research context, but its structural features suggest potential for targeted receptor interactions. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and conducting risk assessments prior to use.

Properties

IUPAC Name

4-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-3-13-26-17-19(16-23(26)28)24-25-20-10-5-6-11-21(20)27(24)14-8-15-29-22-12-7-4-9-18(22)2/h3-7,9-12,19H,1,8,13-17H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVQLQFJKPHEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Allyl-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique combination of functional groups, including an allyl group, a benzimidazole moiety, and a pyrrolidinone structure, which contribute to its pharmacological properties.

Molecular Structure

The molecular formula of this compound is C24H27N3O3C_{24}H_{27}N_{3}O_{3}, with a molecular weight of approximately 405.498 g/mol. The structural representation highlights the presence of functional groups that are often associated with various biological activities.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, requiring careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds similar to this compound demonstrated potent antiproliferative effects against various cancer cell lines, including MDA-MB-231 (a breast cancer cell line). The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Activity

This compound has also shown promising antimicrobial activity. In vitro studies have indicated that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these strains suggest moderate to strong antibacterial properties. Additionally, antifungal activity has been observed against Candida albicans and Aspergillus niger, with varying degrees of effectiveness.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is noteworthy. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, indicating its possible application in treating inflammatory diseases.

Case Studies

StudyFindings
Anticancer Activity Demonstrated significant antiproliferative effects against MDA-MB-231 cells with IC50 values in low micromolar range.
Antimicrobial Activity Effective against Staphylococcus aureus with MIC values around 8 µg/mL; moderate activity against fungal strains like Candida albicans.
Anti-inflammatory Effects Inhibited TNF-α production in LPS-stimulated macrophages, suggesting potential for therapeutic use in inflammatory disorders.

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. This includes the modulation of signaling pathways involved in cell proliferation and apoptosis. Molecular docking studies could provide insights into its binding affinity with target proteins, further elucidating its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidin-2-one Core

Compound 13g ()
  • Structure: 2-(1-(3-Oxo-3-((3-(trifluoromethyl)phenyl)amino)propyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxylic acid.
  • Key Differences : Replaces the allyl group with a thiazole-4-carboxylic acid and introduces a 3-(trifluoromethyl)aniline substituent.
  • Properties :
    • Higher polarity due to the carboxylic acid group.
    • LC-MS m/z: 436.4 [M − H]− (molecular weight: ~437.4 g/mol).
    • Lower synthetic yield (47.6%) compared to simpler analogues, likely due to steric and electronic challenges from the trifluoromethyl group .
4-[1-(3-Phenoxypropyl)-1H-benzimidazol-2-yl]-1-phenyl-pyrrolidin-2-one (CAS 637754-89-3; )
  • Structure: Features a phenyl group at position 1 and a phenoxypropyl chain instead of o-tolyloxypropyl.
  • Key Differences: Phenyl vs. Phenoxy vs. o-Tolyloxy: The absence of an ortho-methyl group in the phenoxy chain may reduce steric hindrance, altering binding interactions with hydrophobic enzyme pockets .

Functional Group Modifications on the Benzimidazole Moiety

3-Hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one ()
  • Structure: Incorporates a 3-hydroxy group on the pyrrolidinone ring and replaces benzimidazole with imidazole.
  • Key Differences: The hydroxy group enables hydrogen bonding, which could enhance target affinity but may reduce metabolic stability.

Aryl Substitutions and Pharmacokinetic Implications

4-(1H-Benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one ()
  • Structure : Substitutes the allyl group with a meta-methylphenyl (m-tolyl) group.
  • Key Differences: Meta-Methyl vs. The absence of the o-tolyloxypropyl chain simplifies the structure but may limit interactions with extended binding sites .
1-(2,4-Dimethylphenyl)-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 847394-34-7; )
  • Structure : Features a 2,4-dimethylphenyl group and a 2-fluorobenzyl-substituted benzimidazole.
  • Key Differences :
    • Fluorine Substituent : Enhances metabolic stability via electron-withdrawing effects.
    • Dimethyl Groups : Increase steric bulk, which may improve selectivity for hydrophobic targets but complicate synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.